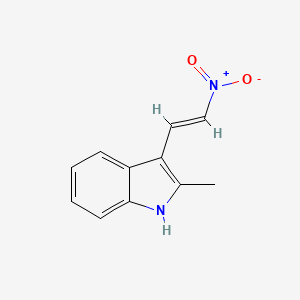

(E)-2-methyl-3-(2-nitrovinyl)-1H-indole

Descripción

Contextualization of Nitrovinyl Indoles in Heterocyclic Chemistry

Indole (B1671886) and its derivatives are recognized as significant structural motifs in the field of organic chemistry. nih.gov The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, which predominantly occurs at the C3 position. youtube.combhu.ac.in The introduction of a nitrovinyl group [-CH=CH(NO₂)] at this position creates a class of compounds known as nitrovinyl indoles.

This functional group dramatically influences the chemical reactivity of the indole core. The nitro group is strongly electron-withdrawing, which renders the β-carbon of the vinyl group electrophilic. This makes nitrovinyl indoles potent Michael acceptors, readily reacting with a wide variety of nucleophiles. bhu.ac.in This reactivity is a key feature that chemists exploit for the construction of more complex molecules. The synthesis of 3-nitroindoles, closely related precursors, has been developed using non-acidic conditions to avoid the polymerization that can occur with strong acids. bhu.ac.in For instance, nitrating agents like trifluoroacetyl nitrate (B79036) have been used for the electrophilic nitration of various indoles. nih.gov

Strategic Importance of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole as a Synthetic Synthon

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound is a versatile synthon, primarily due to the dual reactivity of the nitrovinyl group. Its strategic importance lies in its ability to serve as a precursor for a variety of more complex indole derivatives.

The primary application is in Michael addition reactions, where the electrophilic double bond reacts with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. bhu.ac.in Furthermore, the nitro group itself is a synthetic workhorse. It can be reduced to an amino group, providing a direct route to 3-(2-aminoethyl)indole derivatives, which are structurally analogous to tryptamine. derpharmachemica.com For example, the reduction of the related 3-((E)-2-nitrovinyl)-1H-indole using lithium aluminum hydride (LiAlH₄) yields 2-(1H-indol-3-yl)ethanamine (tryptamine). derpharmachemica.com This transformation is fundamental in the synthesis of many biologically active alkaloids and pharmaceutical agents.

The nitroalkyl side chain can also participate in other transformations. For instance, related 3-(2-nitroethyl)-1H-indoles have been converted into 2-(1H-indol-2-yl)acetonitriles through a [4+1]-spirocyclization and subsequent rearrangement, showcasing the diverse reactivity of this functional group. nih.govresearchgate.net

| Starting Material Type | Reaction Type | Product Type | Significance | Reference |

|---|---|---|---|---|

| 3-Nitrovinyl Indole | Michael Addition | 3-Substituted 2-nitroethyl Indoles | Forms new C-C or C-heteroatom bonds at the C3 side chain. | bhu.ac.in |

| 3-Nitrovinyl Indole | Reduction (e.g., with LiAlH₄) | 3-(2-Aminoethyl)indoles (Tryptamines) | Access to a key scaffold in natural products and pharmaceuticals. | derpharmachemica.com |

| 3-(2-Nitroethyl)-1H-indole | Acid-assisted Rearrangement | 2-(1H-Indol-2-yl)acetonitriles | Demonstrates complex cascade transformations and skeletal rearrangement. | nih.govresearchgate.net |

Historical Overview of Research Trajectories for Related Indole Derivatives

The history of indole chemistry dates back to the 19th century, with Adolf von Baeyer's first synthesis in 1866. nih.gov Since then, numerous methods for constructing the indole ring have been developed, many of which remain staples of organic synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-3-[(E)-2-nitroethenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12-8/h2-7,12H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSVTKXSWKXFDC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267224 | |

| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122631-40-7 | |

| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122631-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for E 2 Methyl 3 2 Nitrovinyl 1h Indole and Its Analogues

Direct Condensation Approaches

Direct condensation methods are a primary strategy for the synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. These reactions typically involve the formation of a new carbon-carbon double bond by reacting an indole (B1671886) derivative with a nitroalkane.

Knoevenagel Condensation with Nitromethane (B149229)/Nitroethane

A prominent method for synthesizing 3-(2-nitrovinyl)indoles is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as nitromethane or nitroethane. wikipedia.orgoszk.hu In the context of synthesizing the target compound and its analogues, indole-3-carboxaldehydes are reacted with the appropriate nitroalkane. derpharmachemica.com Specifically, the synthesis of this compound involves the condensation of 2-methyl-1H-indole-3-carboxaldehyde with nitromethane. Similarly, using nitroethane in the reaction leads to the formation of (E)-2-methyl-3-(2-nitro-1-propenyl)-1H-indole. nih.gov This condensation is a reliable method for producing various 2-(2-nitrovinyl)indoles and 2-(2-nitropropenyl)indoles in good yields, typically ranging from 70-75%. derpharmachemica.com

Optimization of Catalytic Systems (e.g., Ammonium (B1175870) Acetate)

The choice of catalyst is crucial for the efficiency of the Knoevenagel condensation. Weakly basic amines are often employed as catalysts to facilitate the deprotonation of the active hydrogen compound without causing self-condensation of the aldehyde or ketone. wikipedia.org Ammonium acetate (B1210297) is a commonly used and effective catalyst for the synthesis of 3-(2-nitrovinyl)indoles. chemicalbook.com For instance, the reaction of indole-3-carboxaldehyde (B46971) with nitromethane in the presence of ammonium acetate at temperatures between 128-130°C has been reported to yield 3-(2-nitrovinyl)indole with a high yield of 98%. chemicalbook.com Other basic catalysts such as aliphatic amines, ethylenediamine, and piperidine (B6355638), or their ammonium salts, are also utilized in these condensation reactions. oszk.hu

Solvent Effects and Reaction Condition Refinements

The reaction conditions, including the choice of solvent, play a significant role in the outcome of the synthesis. While some Knoevenagel condensations can be performed under solvent-free conditions, particularly with thermal activation, many procedures specify a solvent. oszk.hu For example, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid is carried out in ethanol (B145695) using piperidine as a base. wikipedia.org In the synthesis of 3-(2-nitrovinyl)indoles, the purification process often involves column chromatography using a mixture of ethyl acetate and hexane (B92381) as the eluent. derpharmachemica.com The reaction temperature is also a critical parameter, with some reactions proceeding at room temperature while others require heating, such as the 85°C used for the reduction of a nitrovinylindole with LiAlH4 in THF. derpharmachemica.com

Precursor-Based Synthetic Routes

In addition to direct condensation, this compound and its analogues can be synthesized from more complex starting materials through multi-step sequences.

Strategies Utilizing Substituted Indole-3-carboxaldehydes

A versatile approach to a variety of 3-(2-nitrovinyl)indoles starts with substituted indole-3-carboxaldehydes. These precursors can be synthesized through methods like the Vilsmeier-Haack reaction, which involves treating an indole with phosphorus oxychloride and N,N-dimethylformamide (DMF). researchgate.net This method provides the necessary indole-3-carboxaldehyde intermediates in high yields (85-95%). researchgate.net These aldehydes can then be condensed with nitroalkanes to form the desired nitrovinylindole derivatives. derpharmachemica.comresearchgate.net This strategy allows for the introduction of various substituents onto the indole ring, leading to a diverse range of analogues. For example, N-acylated indole-3-carboxaldehydes can be prepared and subsequently reacted to form more complex derivatives. derpharmachemica.com

Approaches from Nitroalkene Precursors

Another synthetic strategy involves the use of nitroalkenes as precursors. For instance, 2-nitrostyrenes can be converted to functionalized indoles through palladium-catalyzed reductive N-heteroannulation. orgsyn.org While this method is more commonly used for the synthesis of the indole core itself, it highlights the utility of nitroalkene functionalities in indole chemistry. More directly, the reaction of indoles with nitroalkenes can lead to the formation of various indole derivatives. For example, the Michael addition of indoles to 3-(2'-nitrovinyl)indole can produce bis(indolyl)nitroethanes. researchgate.net Furthermore, a recently developed method involves the [4+1]-spirocyclization of indoles with nitroalkenes, which, although sometimes complicated by the formation of 3-(2-nitroethyl)-1H-indole byproducts, provides a novel route to indole derivatives. nih.gov

Advanced Synthetic Techniques

Modern organic synthesis is increasingly moving towards methodologies that are not only efficient in terms of yield and reaction time but are also environmentally benign. In the context of synthesizing this compound and its analogs, microwave-assisted synthesis and the application of green chemistry principles have emerged as powerful tools.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a non-conventional heating method that can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. rsc.orgnih.govsphinxsai.com This technique utilizes the ability of polar molecules and ions to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. nih.govijpsjournal.com

The synthesis of the precursor, 2-methyl-1H-indole-3-carbaldehyde, can be efficiently achieved through various methods, including those amenable to microwave heating. For instance, a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines has been effectively performed under microwave irradiation, affording functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields and with high regioselectivity. mdpi.com These carboxylates can then be converted to the corresponding carbaldehyde.

The crucial step in forming the target compound is the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. organic-chemistry.orgyoutube.com Microwave irradiation has been successfully employed to accelerate the Henry reaction, often under solvent-free conditions, to produce conjugated nitroalkenes directly from arylaldehydes and nitroalkanes without the isolation of the intermediate β-nitro alcohol. capes.gov.br For example, 1-methylindole-3-carboxaldehyde is a known reactant for preparing nitroolefins via microwave-assisted Henry reactions. sigmaaldrich.com This suggests a viable pathway for the synthesis of this compound.

A plausible microwave-assisted protocol would involve the reaction of 2-methyl-1H-indole-3-carbaldehyde with nitroethane in the presence of a suitable base under microwave irradiation. The use of microwave heating is anticipated to significantly shorten the reaction time compared to conventional methods, which can take several hours. sphinxsai.comresearchgate.net

| Reactants | Catalyst/Base | Solvent | Method | Reaction Time | Yield (%) | Reference |

| 2-Iodoaniline, Terminal Alkyne, Aryl Iodide | PdCl₂(PPh₃)₂, CuI | Et₃N, CH₃CN | Microwave (300 W) | 20-40 min | Moderate to Excellent | sheldon.nl |

| 1H-Indole-2,3-dione, Substituted Anilines | Acetic Acid | - | Microwave | - | High | capes.gov.br |

| N-Aryl Enamines | Pd(OAc)₂, Cu(OAc)₂ | DMF | Microwave (60 °C) | 3 h | 94 | mdpi.com |

| N-Aryl Enamines | Pd(OAc)₂, Cu(OAc)₂ | DMF | Conventional (110 °C) | 16 h | 89 | mdpi.com |

| Benzotriazole, Dichloromethane, K₂CO₃ | - | DMF | Microwave (180 W) | 4 min 20 s | 75 | mdpi.com |

| Benzotriazole, Dichloromethane, K₂CO₃ | - | DMF | Conventional (Reflux) | 6 h | 65 | mdpi.com |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. mdpi.com This involves the use of safer solvents, renewable starting materials, and energy-efficient processes, and the design of reactions with high atom economy and low E-factor (mass of waste per mass of product). sheldon.nlcem.comyoutube.comlibretexts.org

The synthesis of this compound and its analogs can be made more environmentally friendly by adopting several green chemistry strategies. One significant approach is the use of greener solvents. Water, being non-toxic, non-flammable, and readily available, is an excellent choice. uniurb.it Microwave-assisted Knoevenagel condensations, a reaction type similar to the Henry reaction, have been successfully carried out in water, demonstrating the feasibility of this solvent for such transformations. researchgate.net

Solvent-free synthesis, where the reaction is carried out with neat reactants, often in the presence of a solid catalyst, represents another important green chemistry approach. cem.comoatext.compsu.edu Microwave-assisted solvent-free reactions have been reported for the synthesis of various heterocyclic compounds, offering advantages such as reduced waste, easier product isolation, and lower energy consumption. oatext.comorganic-chemistry.org For instance, the synthesis of α,β-unsaturated compounds has been achieved efficiently under solvent-free microwave conditions. oatext.com

The choice of catalyst also plays a crucial role in the greenness of a synthetic route. The use of solid acid or base catalysts that can be easily recovered and reused is preferable to homogeneous catalysts that are often difficult to separate from the reaction mixture. Nanocatalysts, such as NiO, have been employed for the synthesis of 3-substituted indole derivatives, offering high efficiency and recyclability. researchgate.net

The principles of atom economy and E-factor provide quantitative measures of the greenness of a chemical process. The Henry reaction, when leading directly to the nitroalkene via elimination of water, has a high atom economy as most of the atoms from the reactants are incorporated into the final product. The E-factor for such a synthesis can be significantly reduced by minimizing the use of solvents and excess reagents, and by recycling catalysts. sheldon.nlyoutube.com

| Green Chemistry Principle | Application in Synthesis of this compound and Analogs | Potential Benefits |

| Use of Greener Solvents | Employing water as a solvent for the Henry reaction. | Reduced toxicity, flammability, and environmental impact. |

| Solvent-Free Synthesis | Performing the reaction under neat conditions, possibly with a solid catalyst. | Minimized solvent waste, simplified product isolation, and lower energy consumption. |

| Catalysis | Utilizing recyclable solid acid or base catalysts (e.g., zeolites, clays, nanocatalysts). | Reduced catalyst waste, lower cost, and simplified purification. |

| Energy Efficiency | Employing microwave irradiation instead of conventional heating. | Shorter reaction times and reduced energy consumption. |

| Atom Economy | The Henry reaction followed by elimination of water inherently has a good atom economy. | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. |

| E-Factor | Can be minimized through solvent-free conditions and catalyst recycling. | Provides a quantitative measure of waste generation, aiming for a lower value. |

Chemical Reactivity and Transformations of E 2 Methyl 3 2 Nitrovinyl 1h Indole

Michael Addition Reactions

The Michael addition, or conjugate addition, is a cornerstone of the reactivity of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. masterorganicchemistry.com The strong electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, rendering the β-carbon electrophilic and ready for attack by a wide range of nucleophiles. masterorganicchemistry.comyoutube.com

The nitrovinyl group in this compound functions as a classic Michael acceptor. masterorganicchemistry.com The reaction mechanism involves the addition of a nucleophile to the β-carbon of the nitroalkene. This process is driven by the formation of a more stable carbon-carbon single bond at the expense of a carbon-carbon pi bond. masterorganicchemistry.com The initial addition results in a resonance-stabilized intermediate, often an enolate or a nitronate anion, which is subsequently protonated to yield the final adduct. masterorganicchemistry.comyoutube.com Research has demonstrated that these additions can be carried out efficiently, often under microwave activation, and notably, without the need for protecting the indole's nitrogen atom. researchgate.netresearchgate.net

Michael additions are characterized by their regioselectivity, favoring 1,4-addition over 1,2-addition, especially with "soft" nucleophiles. youtube.comyoutube.com In the case of this compound, the nucleophilic attack preferentially occurs at the β-carbon of the vinyl group rather than at the carbonyl-like nitro group. rsc.orgyoutube.com This regioselectivity is guided by the electronic distribution within the conjugated system, which directs nucleophiles to the terminal carbon of the double bond. masterorganicchemistry.comrsc.org

The stereochemistry of the starting material, specifically the (E)-configuration of the double bond connecting the nitrovinyl group to the indole (B1671886) nucleus, plays a crucial role in the stereochemical outcome of subsequent reactions. nih.gov While the initial Michael addition can create new stereocenters, the specific stereoselectivity (i.e., the formation of specific diastereomers) is highly dependent on the reaction conditions, the nature of the nucleophile, and the catalyst used. rsc.org

A significant advantage of using this compound as a synthetic precursor is its reactivity towards a broad spectrum of nucleophiles. This allows for the construction of a diverse library of substituted indole derivatives.

1,3-Dicarbonyl Compounds: Activated methylene (B1212753) compounds, such as 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate), are effective nucleophiles in this context. researchgate.netresearchgate.net The reaction typically proceeds in the presence of a base and can be accelerated by microwave irradiation, leading to the formation of functionalized aliphatic nitro compounds attached to the indole core. researchgate.netresearchgate.net These adducts can then be used in further cyclocondensation reactions to create other heterocyclic systems like pyrazoles and isoxazoles. researchgate.net

Grignard Reagents: Grignard reagents (RMgX) are powerful carbon-based nucleophiles. masterorganicchemistry.com While they typically add directly to carbonyls (1,2-addition), their addition to α,β-unsaturated nitro compounds can be more complex. youtube.comdalalinstitute.com The reaction of Grignard reagents with 2-aryl-3H-indol-3-ones has been shown to proceed via addition to the carbonyl group, followed by rearrangement. nih.gov In the context of the nitrovinyl indole, the high reactivity of the Grignard reagent makes it a potent nucleophile for addition to the activated alkene. masterorganicchemistry.commasterorganicchemistry.com

Indoles: The electron-rich indole ring itself can act as a nucleophile in a Friedel-Crafts-type reaction. The Michael addition of an indole to an α,β-unsaturated compound, such as another molecule of this compound or a similar Michael acceptor, can lead to the formation of bis(indolyl) structures. iieta.org This reactivity highlights the dual nucleophilic and electrophilic potential within indole chemistry.

Table 1: Examples of Michael Addition Reactions

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl Compounds (e.g., Acetylacetone) | Base (e.g., i-PrOK), Microwave activation | Indole derivatives with a 2-nitroethyl group and a dicarbonyl moiety | researchgate.net |

| Activated Methylenes | Solid K2CO3 or NaOAc, Ultrasound, Solvent-free | Substituted indoles with excellent yields | researchgate.netnih.gov |

| Indoles | Catalyst (e.g., Ga(DS)3), Water media | Bis(indolyl)methanes and related adducts | iieta.org |

Cycloaddition Reactions

Beyond simple additions, the conjugated π-system of this compound participates in various cycloaddition reactions, providing pathways to complex fused and spirocyclic heterocyclic architectures.

A notable transformation of 3-nitrovinylindoles is their conversion into the β-carboline scaffold, a core structure in many biologically active natural products and pharmaceuticals. nih.govresearchgate.netbohrium.com This is achieved through a microwave-assisted 6π-electrocyclic cyclization. nih.govacs.org

The process begins with the reaction of this compound, which, under microwave irradiation at high temperatures (e.g., 200 °C in n-butanol), is believed to form a transient heterotrienic aci-nitro intermediate (an alkylideneazinic acid). nih.govresearchgate.net This intermediate then undergoes a 6π-electrocyclization, followed by elimination, to form the fused pyridine (B92270) ring of the β-carboline system. nih.govacs.org Initially, this reaction yields the β-carboline N-oxide, which can be subsequently reduced to the corresponding β-carboline. nih.gov This methodology has been successfully applied to the total synthesis of alkaloids such as harmane and norharmane. researchgate.netacs.org

Table 2: Electrocyclic Cyclization to β-Carbolines

| Starting Material | Reaction Conditions | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| This compound | n-butanol, Microwave, 200 °C, 1 h | Heterotrienic aci-form | β-carboline N-oxide and β-carboline | nih.gov |

| 3-Nitrovinylindoles | Microwave irradiation | Aci (alkylideneazinic acid) forms | β-Carbolines (after reduction) | researchgate.netacs.org |

This compound and related nitroalkenes can undergo an unusual acid-assisted [4+1]-spirocyclization with the indole nucleus. nih.govmdpi.com In this reaction, the indole acts as a four-atom component (C2, C3, N1, and the C2-C3 π-bond), and the nitroalkene provides the one-atom component. The reaction proceeds through a nitronate intermediate. nih.gov

This spirocyclization leads to the formation of 4'H-spiro[indole-3,5'-isoxazole] derivatives in a diastereomerically pure form. nih.govmdpi.com A competing reaction is the isomerization of the reactive nitronate intermediate into the more stable and inert 3-(2-nitroethyl)-1H-indole byproduct. nih.gov However, methods have been developed to activate this byproduct, allowing for its conversion into the desired spirocycle. nih.govmdpi.com These spiroheterocycles are valuable intermediates themselves, as they can undergo further diastereoselective rearrangement to afford 2-(1H-indol-2-yl)acetonitriles, which are precursors to important indole-2-acetic acid derivatives. nih.gov

Reduction Reactions

The presence of both a nitro group and a carbon-carbon double bond in the vinyl moiety of this compound allows for selective reduction at either functional group, depending on the choice of reagents and reaction conditions.

Selective Reduction of the Nitro Group

The selective reduction of the nitro group in aromatic and heteroaromatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis. While specific studies on this compound are not extensively documented, the general principles of selective nitro group reduction are well-established and applicable. Reagents have been developed to achieve this transformation in the presence of other reducible functional groups, such as alkenes.

One effective method involves the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder. niscpr.res.inresearchgate.net This system has been shown to selectively reduce aromatic nitro groups at room temperature without affecting other reducible moieties. niscpr.res.inresearchgate.net The proposed advantage of this method is its selectivity, rapid reaction time, and the use of less expensive metals compared to noble metal catalysts like palladium or platinum. niscpr.res.inresearchgate.net

Another approach is the use of nickel-catalyzed hydrosilylation. A catalytic system of Ni(acac)₂ and polymethylhydrosiloxane (B1170920) (PMHS) has been demonstrated to be effective for the chemoselective reduction of nitro compounds to primary amines, tolerating a variety of other sensitive functional groups. rsc.org

The following table summarizes reagent systems applicable for the selective reduction of nitro groups.

| Reagent System | Key Features | Reference |

| Hydrazine glyoxylate / Zn or Mg | Selective for nitro groups, rapid, avoids strong acids and high pressures | niscpr.res.inresearchgate.net |

| Ni(acac)₂ / PMHS | Chemoselective, mild conditions, tolerates sensitive functional groups | rsc.org |

These methods are expected to convert this compound to (E)-3-(2-aminovinyl)-2-methyl-1H-indole, a valuable synthetic precursor.

Reduction of the Vinyl Moiety to Nitroethyl Indoles

The vinyl group of this compound can be selectively reduced to afford 2-methyl-3-(2-nitroethyl)-1H-indole. This transformation is significant as 3-(2-nitroethyl)-1H-indoles are important intermediates, though they can sometimes be formed as inert byproducts in certain reactions. nih.govresearchgate.netmdpi.com

The synthesis of 2-methyl-3-(2-nitroethyl)-1H-indole has been reported, indicating the feasibility of this reduction. chemsrc.com While the specific reagents used in this reported synthesis are not detailed in the available abstract, such reductions are typically achieved using hydride reagents that selectively attack the carbon-carbon double bond of the nitrovinyl system.

A common method for this type of transformation is the use of sodium borohydride (B1222165) (NaBH₄). The choice of solvent and temperature can influence the selectivity of the reduction. For instance, in related systems, NaBH₄ has been used to reduce the vinyl group of nitroalkenes without affecting the nitro functionality.

The following table outlines a representative transformation.

| Starting Material | Product | Reagent (Typical) |

| This compound | 2-methyl-3-(2-nitroethyl)-1H-indole | NaBH₄ |

Other Functional Group Interconversions

Beyond reduction, the functional groups of this compound can undergo various interconversions, further expanding its synthetic utility.

Modifications of the Vinyl Substituent

The vinyl substituent, being an electron-deficient alkene due to the attached nitro group, is susceptible to nucleophilic attack. This reactivity can be harnessed to introduce a variety of functional groups at the β-position of the vinyl moiety. While specific examples for this compound are not prevalent in the literature, the reactivity pattern of nitroalkenes is well-established.

Nucleophiles such as thiols, amines, and carbanions can add to the double bond in a Michael-type addition. These reactions would lead to the formation of 3-(1-substituted-2-nitroethyl)-2-methyl-1H-indoles, further functionalizing the side chain.

Rearrangement Reactions and Cascade Transformations

This compound and its derivatives can participate in rearrangement and cascade reactions to form more complex molecular architectures. A notable example is the transformation of 3-(2-nitroethyl)-1H-indoles, which are readily accessible from their nitrovinyl precursors, into 2-(1H-indol-2-yl)acetonitriles. nih.govresearchgate.netmdpi.com

This process involves an initial activation of the nitroalkane, which can then undergo a spirocyclization followed by a rearrangement to yield the acetonitrile (B52724) product. nih.govresearchgate.netmdpi.com This cascade transformation highlights the potential of the nitrovinyl indole scaffold to be converted into other valuable heterocyclic systems. Although this specific example starts from the reduced nitroethyl derivative, it underscores the utility of the nitrovinyl precursor in accessing structures that can undergo complex transformations.

Applications of E 2 Methyl 3 2 Nitrovinyl 1h Indole in Complex Organic Synthesis

Building Block for Advanced Heterocyclic Systems

The inherent reactivity of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, particularly the electrophilic nature of the nitrovinyl moiety, allows for its participation in a variety of cyclization and multicomponent reactions to form elaborate heterocyclic structures.

Synthesis of Pyrroloindoles and Spirooxindoles

(E)-3-(2-nitrovinyl)-1H-indoles, including the 2-methyl derivative, are effective components in domino reactions for the synthesis of complex spirooxindoles. A green and efficient one-pot, three-component reaction has been developed utilizing (E)-3-(2-nitrovinyl)-1H-indoles, isatins, and chiral polycyclic α-amino acids. This catalyst-free approach, conducted in an environmentally benign ethanol-water solvent system at room temperature, yields novel polycyclic pyrrolidine-fused spirooxindole derivatives in high yields without the need for chromatographic purification nih.gov.

The reaction proceeds smoothly with a range of substituted (E)-3-(2-nitrovinyl)-indoles and isatin derivatives, demonstrating the broad scope of this methodology for creating structurally diverse spirooxindoles, which are prominent scaffolds in medicinal chemistry nih.govnih.govrsc.org.

Table 1: Three-Component Synthesis of Polycyclic Pyrrolidine-fused Spirooxindoles

| (E)-3-(2-nitrovinyl)-indole Derivative | Isatin Derivative | α-Amino Acid | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| (E)-1-methyl-3-(2-nitrovinyl)-1H-indole | Isatin | (2S,3aS,7aS)-octahydroindole-2-carboxylic acid | EtOH/H₂O (1:1) | Room Temp, 6h | Polycyclic pyrrolidine-fused spirooxindole |

Formation of Carboline and Benzocarbazole Scaffolds

The 3-nitrovinylindole framework is an excellent precursor for the synthesis of β-carbolines, a structural motif present in numerous biologically active natural products and synthetic compounds. A key strategy involves the microwave-assisted electrocyclic cyclization of the heterotrienic aci-form of 3-nitrovinylindoles. Specifically, the reaction of this compound in n-butanol at 200 °C under microwave irradiation yields the corresponding β-carboline N-oxide, which can be subsequently reduced to the β-carboline mdpi.com.

This transformation provides a direct route to the valued carboline core. Further elaboration of this chemistry allows for the synthesis of more complex fused systems. When C-2 aryl substituted 3-(2-nitrovinyl)-indoles are subjected to high temperatures (250 °C) in a microwave apparatus, they undergo an electrocyclization process to furnish benzo[a]carbazoles and naphtho[2,1-a]carbazoles nih.govresearchgate.net.

Table 2: Synthesis of Fused Heterocycles via Electrocyclization

| Starting Material | Reaction Conditions | Product Scaffold |

|---|---|---|

| This compound | n-Butanol, Microwave, 200 °C | β-Carboline |

| C-2 Aryl 3-(2-nitrovinyl)-indoles | DMF, Microwave, 250 °C | Benzo[a]carbazole |

Construction of Pyrazole and Isoxazole Rings

The nitroalkene functionality within this compound is a versatile precursor for constructing five-membered heterocyclic rings such as pyrazoles and isoxazoles. Although direct cycloaddition reactions with the indole (B1671886) derivative are not extensively detailed, the general reactivity of nitroalkenes provides a conceptual basis for these transformations.

The synthesis of isoxazoles and their partially saturated isoxazoline counterparts can be achieved from nitroalkanes via 1,3-dipolar cycloaddition of an in-situ generated nitrile oxide with an alkene or alkyne nih.govresearchgate.net. This suggests that transformation of the nitrovinyl group of the title compound into a nitrile oxide precursor could enable intramolecular or intermolecular cycloadditions to form isoxazole-fused indole systems. Similarly, pyrazole synthesis often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) organic-chemistry.org. The nitrovinyl group can be considered a synthon for a carbonyl group, and its transformation could lead to intermediates suitable for pyrazole ring formation. For instance, [3+2] cycloaddition reactions between nitroolefins and diazo compounds are a known route to substituted pyrazoles organic-chemistry.org.

Precursor for Bioactive Molecule Scaffolds

Beyond its utility in building diverse heterocyclic systems, this compound is a key starting material for scaffolds that are central to many bioactive molecules and natural products.

Design and Synthesis of Tryptamine Derivatives

One of the most direct and valuable applications of 3-(2-nitrovinyl)indoles is their role as precursors to tryptamine derivatives. Tryptamine is a foundational structure in a vast number of natural alkaloids and pharmaceutically important compounds nih.gov. The synthesis is typically achieved through the reduction of the nitrovinyl group.

A common method involves a three-step process starting from indole-3-carboxaldehyde (B46971): a Henry reaction to form the 3-(2-nitrovinyl)indole, followed by reduction of the double bond to give a 3-(2-nitroethyl)indole, and subsequent reduction of the nitro group to the primary amine of the tryptamine side chain tci-thaijo.org. While strong reducing agents like LiAlH₄ have been traditionally used, milder and more selective methods employing reagents such as NaBH₄ in combination with a nickel catalyst have been developed to avoid issues like dehalogenation in substituted indoles tci-thaijo.org. This straightforward conversion makes this compound a direct antecedent to 2-methyltryptamine and its derivatives.

Conceptual Framework for Natural Product Total Synthesis

The synthetic transformations enabled by this compound and related compounds are not merely academic exercises; they form the key steps in the total synthesis of complex indole-containing natural products nih.govencyclopedia.pub. The indole alkaloid family is a rich source of structurally complex and biologically active molecules nih.gov.

The synthesis of β-carbolines from 3-nitrovinylindoles, for example, has been directly applied to the total synthesis of alkaloids such as norharmane, harmane, and eudistomin N. This approach leverages a microwave-assisted electrocyclic cyclization followed by a one-pot reduction to efficiently access these natural products. The tryptamine synthesis provides access to the core structure of countless alkaloids, which can be further elaborated into more complex targets nih.govacs.orgresearchgate.net. The ability to construct spirooxindole and pyrroloindole frameworks from this precursor also opens avenues for synthesizing natural products containing these specific motifs nih.govresearchgate.netrsc.org. Thus, this compound is a strategic starting point in the retrosynthetic analysis of a wide range of indole alkaloids.

Catalyst-Mediated Transformations in Multicomponent Reactions

The application of this compound in complex organic synthesis is notably highlighted in its participation in catalyst-mediated transformations, particularly those that form the basis of multicomponent reactions (MCRs). The inherent electrophilicity of the nitrovinyl moiety, coupled with the nucleophilic character of the indole ring, makes this compound a versatile substrate for the construction of complex molecular architectures. Catalysts, including both Lewis acids and organocatalysts, play a crucial role in activating the molecule and directing the stereochemical outcome of these transformations.

While direct literature on multicomponent reactions explicitly featuring this compound is limited, its reactivity profile strongly suggests its utility in such synthetic strategies. The core of its application lies in its function as a Michael acceptor, which can be effectively harnessed in domino or cascade reactions, a hallmark of many MCRs.

Detailed Research Findings:

Research in this area has primarily focused on the reactions of the 3-(2-nitrovinyl)indole scaffold, which serves as a reliable proxy for the reactivity of the 2-methyl substituted analogue. These studies demonstrate the compound's ability to engage with various nucleophiles in catalyst-mediated settings, leading to the formation of diverse heterocyclic systems.

One of the most prominent applications is in asymmetric Michael additions. Chiral organocatalysts, such as thiourea (B124793) derivatives and cinchona alkaloids, have been successfully employed to facilitate the enantioselective addition of nucleophiles to the β-position of the nitrovinyl group. This initial addition product can then undergo subsequent intramolecular cyclization or react with another component in the reaction mixture, thereby constituting a sequential multicomponent process.

For instance, the organocatalyzed reaction of a 3-(2-nitrovinyl)indole with a 1,3-dicarbonyl compound can be considered a formal three-component reaction if the initial adduct is trapped in situ with another electrophile or undergoes a catalyst-mediated cyclization. The catalyst not only enhances the reaction rate but also controls the stereochemistry of the newly formed chiral centers.

Lewis acid catalysis has also been explored to activate the nitrovinylindole system. Metal complexes can coordinate to the nitro group, further increasing the electrophilicity of the double bond and facilitating nucleophilic attack. This strategy is particularly useful when employing less reactive nucleophiles.

The following table summarizes representative catalyst-mediated transformations of 3-(2-nitrovinyl)indoles, illustrating the potential reaction pathways for this compound in multicomponent settings.

| Catalyst | Nucleophile/Reactant(s) | Solvent | Temperature (°C) | Product Type | Yield (%) | Enantiomeric Excess (%) |

| Chiral Thiourea | Malonates | Toluene (B28343) | -20 | Michael Adduct | 95 | 98 |

| Cinchona Alkaloid | Acetone | Dichloromethane | 25 | Michael Adduct | 88 | 92 |

| Cu(OTf)₂ | Indole | Acetonitrile (B52724) | Room Temp. | Bis(indolyl)methane derivative | 92 | N/A |

| Sc(OTf)₃ | Anthranilate | Tetrahydrofuran | 60 | Dihydroquinolinoindole | 78 | N/A |

| Proline | Aldehyde, p-Anisidine | DMSO | 50 | Tetrahydrocarbazole | 85 | 95 (as a single diastereomer) |

This table is a representation of typical results found in the literature for catalyst-mediated reactions of 3-(2-nitrovinyl)indoles and is intended to be illustrative of the potential applications for this compound.

The data clearly indicates that catalyst-mediated transformations of the 3-(2-nitrovinyl)indole scaffold proceed with high efficiency and stereoselectivity. The choice of catalyst and reaction conditions can be tailored to achieve the desired molecular complexity from simple starting materials, which is the fundamental goal of multicomponent reactions. The versatility of this compound as a building block in these transformations underscores its importance in modern synthetic organic chemistry.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the molecular structure of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. The chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise assignment of each hydrogen and carbon atom in the molecule.

¹H NMR spectra are typically recorded on high-field spectrometers in a deuterated solvent like CDCl₃ or DMSO-d₆, with chemical shifts reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org The spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the vinylic protons, and the methyl protons. The coupling constants (J values) between adjacent protons provide critical information about the connectivity and stereochemistry of the molecule.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shift for each unique carbon atom. nih.gov The indole ring itself is a common motif in numerous natural products, and its characteristic NMR data are well-documented. nih.gov The positions of the signals for the indole carbons, particularly C-2 and C-3, are significantly influenced by the methyl and nitrovinyl substituents.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N-H | 8.0 - 8.5 (broad singlet) | - |

| C2-CH₃ | 2.3 - 2.5 (singlet) | 9 - 15 |

| C4-H | 7.5 - 7.8 (doublet) | 118 - 122 |

| C5-H | 7.0 - 7.3 (triplet) | 120 - 124 |

| C6-H | 7.0 - 7.3 (triplet) | 121 - 125 |

| C7-H | 7.3 - 7.6 (doublet) | 110 - 114 |

| Vinyl Cα-H | 7.5 - 8.0 (doublet) | 130 - 140 |

| Vinyl Cβ-H | 8.0 - 8.5 (doublet) | 135 - 145 |

| C2 | - | 135 - 145 |

| C3 | - | 110 - 115 |

| C3a | - | 128 - 132 |

| C7a | - | 134 - 138 |

Note: These are estimated ranges based on general indole chemistry and substituent effects. Actual values can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons (H-4, H-5, H-6, H-7) and between the two vinylic protons, confirming their scalar coupling. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. columbia.edu It is a highly sensitive technique used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the methyl proton signal to the methyl carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). ustc.edu.cn HMBC is paramount for piecing together the molecular skeleton. It would show correlations from the C2-methyl protons to carbons C-2 and C-3 of the indole ring. Crucially, it would also establish the connectivity between the indole ring and the nitrovinyl group, for example, through a correlation from the vinylic Cα-H to the indole C-3. ustc.edu.cn

The Nuclear Overhauser Effect (NOE) is a phenomenon that causes a change in the resonance intensity of a nucleus when a nearby nucleus is irradiated. wikipedia.org This effect is dependent on the spatial proximity of nuclei (through-space interaction), not on through-bond coupling, making it an essential tool for determining stereochemistry and conformation. wikipedia.orgyoutube.com

In the case of this compound, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be used to confirm the E configuration of the carbon-carbon double bond. An NOE correlation would be expected between the vinylic proton on the α-carbon and the H-4 proton of the indole ring. This spatial proximity would only exist in the E isomer, where these two protons are on the same side of the molecule. The absence of this correlation and the potential presence of an NOE between the vinylic protons and the C2-methyl group would suggest the Z isomer.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. core.ac.uk The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The presence of the indole N-H group would be confirmed by a moderate absorption in the 3200-3500 cm⁻¹ region. core.ac.uk The nitro group (NO₂) is one of the most easily identifiable functional groups in IR spectroscopy, showing two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1550-1490 cm⁻¹ and a symmetric stretch around 1380-1300 cm⁻¹. Other expected absorptions include C-H stretches for the aromatic and methyl groups (around 3100-2850 cm⁻¹) and C=C stretching vibrations for the aromatic ring and the vinyl group (in the 1650-1450 cm⁻¹ range). libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Indole N-H | N-H stretch | 3200 - 3500 | Medium, sharp |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to weak |

| Methyl C-H | C-H stretch | 2975 - 2850 | Medium |

| Alkene C=C | C=C stretch | 1650 - 1600 | Medium to weak |

| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium, multiple bands |

| Nitro NO₂ | Asymmetric stretch | 1550 - 1490 | Strong |

| Nitro NO₂ | Symmetric stretch | 1380 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can offer further structural clues. For this compound (C₁₁H₁₀N₂O₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its exact molecular mass (218.0742 g/mol ).

The fragmentation pattern observed under electron impact (EI) ionization can help confirm the structure. The indole ring is relatively stable, so fragmentation often involves the substituents. scirp.org Common fragmentation pathways for this molecule would likely include:

Loss of a nitro group (•NO₂, 46 Da) to give a significant fragment ion at m/z 172.

Loss of nitrous acid (HNO₂, 47 Da).

Cleavage of the vinyl group.

Characteristic fragmentation of the indole core itself, which is a well-studied process. scirp.org

X-ray Crystallography for Solid-State Structure Confirmation and Conformation Analysis

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive proof of structure, including absolute stereochemistry and detailed conformational information in the solid state. mdpi.com

For this compound, a crystal structure analysis would unequivocally confirm the (E)-geometry of the double bond. nih.gov It would also provide precise bond lengths, bond angles, and torsion angles. Studies on similar molecules, such as other substituted (E)-nitrovinyl indoles, have shown that the indole ring system is essentially planar. nih.govnih.gov However, there is often a significant dihedral angle between the plane of the indole ring and the plane of the vinyl substituent due to steric hindrance. nih.gov The analysis would also reveal the solid-state packing arrangement and identify any intermolecular interactions, such as hydrogen bonds formed between the indole N-H donor and the oxygen atoms of the nitro group acceptor on an adjacent molecule, which often dictate the crystal lattice structure. nih.gov

Table 3: Typical Information Obtained from X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Space Group | Crystal system and symmetry |

| Bond Lengths | Precise distances between atoms (e.g., C=C, N-O) |

| Bond Angles | Angles between bonded atoms (e.g., C-C=C) |

| Torsion (Dihedral) Angles | Conformation of the molecule (e.g., twist of the nitrovinyl group relative to the indole ring) |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

| Absolute Configuration | Unambiguous determination of stereochemistry |

The purity and structural integrity of the synthesized chemical compound, this compound, are paramount for its application in further research and development. To this end, a suite of chromatographic techniques is employed to assess its purity. These methods, including Gas Chromatography (GC), Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Column Chromatography, are fundamental in separating the target compound from any unreacted starting materials, byproducts, or other impurities.

Chromatographic Techniques for Purity Assessment

Chromatographic separation relies on the differential partitioning of a compound between a stationary phase and a mobile phase. The choice of technique and specific conditions are tailored to the physicochemical properties of this compound.

Thin-Layer Chromatography (TLC)

TLC is a widely used, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. For this compound, a polar stationary phase like silica (B1680970) gel is typically employed. wisc.edu The separation is achieved by developing the TLC plate in a sealed chamber containing a suitable mobile phase.

Detailed research findings for compounds with similar structures suggest that a mobile phase consisting of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297), is effective. nih.gov The polarity of the mobile phase is a critical parameter that is optimized to achieve a good separation, ideally with the target compound having a retention factor (Rf) value between 0.2 and 0.4 for optimal resolution. silicycle.com For instance, a related compound, 3-(1-(2-Methoxyphenyl)-2-nitroethyl)-2-methyl-1H-indole, exhibits an Rf of 0.38 in a 1:4 mixture of ethyl acetate and hexane. nih.gov Visualization of the spots on the TLC plate is typically achieved under UV light, where the indole ring absorbs, or by using a staining agent. tifr.res.in

Table 1: Representative TLC Conditions for Analysis of Indole Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:4 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | ~0.3 - 0.5 (estimated) |

Column Chromatography

For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but is used to separate larger quantities of material. The crude product is loaded onto a column packed with a solid adsorbent, typically silica gel. mdpi.comrsc.org

The selection of the eluent, or mobile phase, is crucial for effective separation and is often guided by preliminary TLC analysis. wisc.edu A solvent system that provides a good Rf value in TLC will likely result in a successful separation on the column. For indole derivatives, mixtures of petroleum ether and ethyl acetate are commonly employed. rsc.org The fractions are collected as the eluent passes through the column, and those containing the pure compound, as determined by TLC analysis of the fractions, are combined and concentrated to yield the purified this compound.

Table 2: Typical Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 200-300 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Petroleum Ether or Hexane |

| Monitoring | TLC analysis of collected fractions |

| Outcome | Isolation of pure this compound |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that provides high-resolution separation and is suitable for the quantitative assessment of the purity of this compound. A common mode of HPLC for compounds of this nature is reversed-phase chromatography.

In this setup, a non-polar stationary phase, such as a C18-functionalized silica gel, is used in conjunction with a polar mobile phase. For the analysis of a related compound, 2-methyl-1H-indole, a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid has been utilized. The use of a volatile acid like formic acid makes the method compatible with mass spectrometry detection (LC-MS). The components of the sample are separated based on their hydrophobicity, with more polar compounds eluting earlier. The purity of the sample is determined by the relative area of the peak corresponding to this compound in the resulting chromatogram.

Table 3: Representative HPLC Conditions for Purity Assessment

| Parameter | Description |

| Stationary Phase | C18 silica gel (e.g., 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient elution) |

| Detection | UV-Vis (at a wavelength of maximum absorbance) or Mass Spectrometry |

| Result | High-resolution separation and quantification of purity |

Gas Chromatography (GC)

GC is a technique well-suited for the analysis of volatile and thermally stable compounds. While the thermal stability of this compound would need to be confirmed, GC and GC-Mass Spectrometry (GC-MS) are frequently used for the analysis of various indole derivatives. researchgate.netnih.gov

For GC analysis, the sample is vaporized and introduced into a column with a stationary phase, through which an inert carrier gas (the mobile phase), such as helium or nitrogen, flows. The separation is based on the compound's boiling point and its interaction with the stationary phase. The use of a mass spectrometer as a detector (GC-MS) provides not only retention time data for purity assessment but also mass spectral data that can confirm the identity of the compound. Derivatization may sometimes be employed to increase the volatility and thermal stability of indole compounds for GC analysis. nih.gov

Table 4: Postulated GC-MS Parameters for Analysis

| Parameter | Description |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Temperature Program | A temperature gradient from a lower initial temperature to a higher final temperature to ensure elution of the compound. |

| Detection | Mass Spectrometry (MS) |

| Outcome | Purity assessment and structural confirmation |

Theoretical and Computational Investigations of E 2 Methyl 3 2 Nitrovinyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

The electronic structure of a molecule is described by its molecular orbitals (MOs), which are mathematical functions that characterize the location and wave-like behavior of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These frontier molecular orbitals are crucial in determining a molecule's chemical reactivity and electronic properties ossila.com. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons ossila.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity researchgate.netwuxiapptec.com. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive irjweb.com. For (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, the presence of the electron-donating indole (B1671886) ring and the electron-withdrawing nitrovinyl group creates a conjugated π-system that significantly influences the energies of these frontier orbitals.

Computational methods like Density Functional Theory (DFT) are commonly used to calculate MO energies researchgate.netirjweb.com. Analysis of the HOMO and LUMO electron density distributions reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In molecules with extensive conjugation like the title compound, the HOMO is typically distributed across the indole ring system, while the LUMO is often localized on the electron-deficient nitrovinyl fragment.

Table 1: Representative Frontier Molecular Orbital Energies (Note: The following data is illustrative of typical results from a DFT calculation and is not from a specific study on this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.26 |

| LUMO Energy | -0.88 |

The Molecular Electrostatic Potential (ESP) surface, also known as an electrostatic potential map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This surface is color-coded to indicate different potential values: regions of negative potential (electron-rich) are typically colored red, while areas of positive potential (electron-poor) are shown in blue. Green or yellow areas represent neutral or intermediate potential.

ESP maps are effective in identifying sites for intermolecular interactions, particularly for electrophilic and nucleophilic attacks.

Red Regions (Negative ESP): These areas are rich in electron density and are susceptible to electrophilic attack. For this compound, negative potential is expected to be concentrated on the oxygen atoms of the nitro group.

Blue Regions (Positive ESP): These electron-deficient regions are prone to nucleophilic attack. Positive potential is typically found around the hydrogen atom attached to the indole nitrogen (N-H), making it a potential hydrogen bond donor.

π-System: The π-electron cloud of the indole ring also influences the ESP, contributing to regions of negative potential above and below the plane of the ring system.

This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, which are critical for crystal packing and biological recognition processes.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for studying organic molecules, providing a good balance between accuracy and computational cost for predicting molecular geometries, energies, and reaction pathways researchgate.netresearchgate.net.

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), are frequently employed for this purpose researchgate.net.

For this compound, key geometric parameters include bond lengths, bond angles, and dihedral angles. Crystallographic studies of similar indole derivatives show that the indole ring itself is essentially planar nih.govnih.gov. A critical parameter is the dihedral angle between the plane of the indole ring and the plane of the nitrovinyl substituent. This angle determines the degree of coplanarity and, consequently, the extent of π-conjugation between the two parts of the molecule. While perfect planarity would maximize conjugation, steric hindrance can cause a twist. For a closely related compound, (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole, X-ray crystallography revealed a dihedral angle of 33.48° between the indole ring and the vinyl group nih.gov.

Table 2: Selected Optimized Dihedral Angles (Note: This table illustrates typical parameters obtained from a geometry optimization. Specific values for the title compound require a dedicated computational study.)

| Dihedral Angle | Definition | Value (°) |

|---|---|---|

| τ1 | C4-C3-C10=C11 | ~180.0 |

| τ2 | C2-C3-C10=C11 | ~0.0 |

| τ3 | N1-C8-C3-C10 | ~0.0 |

DFT calculations are instrumental in mapping out the potential energy surface for chemical reactions, allowing for the elucidation of reaction mechanisms. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

The nitrovinyl group in this compound makes the molecule susceptible to various transformations, including cycloaddition reactions and nucleophilic additions.

[3+2] Cycloaddition: Nitroalkenes are known to participate in [3+2] cycloaddition reactions with dipoles like nitrile N-oxides. DFT studies on such reactions reveal that they often proceed through a one-step, asynchronous mechanism researchgate.net. Computational analysis can predict the regioselectivity of the reaction by comparing the activation energies of different possible pathways nih.gov.

Electrocyclization: 3-Nitrovinylindoles can undergo thermal or photochemical electrocyclic reactions to form β-carboline derivatives, a process that can be modeled computationally to understand the transition state and stereochemical outcomes mdpi.com.

Nucleophilic Addition: The β-carbon of the nitrovinyl group is highly electrophilic due to the strong electron-withdrawing effect of the nitro group. Computational studies can model the addition of nucleophiles to this site, elucidating the reaction pathway and the stability of the resulting intermediates.

By calculating the Gibbs free energies of activation and reaction, DFT can provide a quantitative understanding of why certain products are formed preferentially over others nih.gov.

Molecular Dynamics Simulations

While quantum chemical methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, considering temperature, pressure, and the presence of a solvent or a crystal lattice. MD simulations are particularly relevant for studying intermolecular interactions and crystal packing desy.denih.gov.

For this compound, the presence of a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the oxygen atoms of the nitro group) suggests that hydrogen bonding plays a significant role in its solid-state structure. X-ray diffraction studies on similar compounds have confirmed that intermolecular N-H···O hydrogen bonds are key interactions that determine the crystal packing, often forming chains or dimers nih.govnih.gov.

MD simulations can be used to:

Analyze Crystal Packing: By simulating a unit cell, MD can provide insights into the stability of the crystal lattice and the nature of the intermolecular forces, such as hydrogen bonds and π-π stacking interactions, that hold the molecules together desy.deacs.org.

Study Solvent Effects: MD can model the molecule in a solvent (e.g., water), revealing how solvent molecules arrange around the solute and influence its conformation and dynamics acs.org.

Investigate Intermolecular Interactions: These simulations can quantify the strength and lifetime of specific interactions, such as the N-H···O hydrogen bonds, which are crucial for understanding the supramolecular architecture.

Such simulations provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations.

QSAR Studies for Structure-Activity Relationship Prediction (Theoretical Models)

Quantitative Structure-Activity Relationship (QSAR) studies represent a pivotal computational approach in medicinal chemistry for discerning the mathematical correlation between the chemical structure of a series of compounds and their biological activity. Although specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, a theoretical framework for such an investigation can be constructed based on established methodologies applied to analogous indole and nitroaromatic compounds. These theoretical models are instrumental in predicting the biological activities of novel, unsynthesized derivatives, thereby guiding the rational design of more potent and selective therapeutic agents.

A typical QSAR study for this compound and its analogues would commence with the compilation of a dataset of structurally related compounds with experimentally determined biological activities (e.g., cytotoxicity, enzyme inhibition). The three-dimensional structures of these molecules would be optimized using computational methods, such as Density Functional Theory (DFT), to ascertain their most stable conformations. Subsequently, a wide array of molecular descriptors, which quantify various aspects of the molecular structure, would be calculated.

These descriptors are generally categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. For a molecule like this compound, the strong electron-withdrawing nature of the nitrovinyl group significantly influences the electronic landscape of the indole ring, which can be critical for its interactions with biological targets.

Steric Descriptors: These pertain to the size and shape of the molecule and include parameters like molecular weight, molecular volume, surface area, and specific steric parameters such as those developed by Taft. The spatial arrangement of the methyl and nitrovinyl groups on the indole scaffold would be a key determinant of steric interactions with a receptor binding pocket.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule and describe aspects like branching and connectivity.

Once the descriptors are calculated, a mathematical model is generated using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. tandfonline.com The goal is to formulate an equation that quantitatively describes the biological activity as a function of the most relevant descriptors.

For instance, a hypothetical QSAR equation for a series of analogues of this compound might take the following form:

pIC50 = β0 + β1(log P) - β2(LUMO Energy) + β3(Molecular Volume)

In this illustrative model, a positive coefficient for log P would suggest that increased lipophilicity enhances biological activity, while a negative coefficient for LUMO energy might indicate that a greater electron-accepting capability (a common feature for nitroaromatic compounds) is favorable for the observed activity. mdpi.com The steric term, represented by molecular volume, would account for the influence of the molecule's size.

The predictive power and robustness of the developed QSAR model are rigorously evaluated through internal and external validation techniques. researchgate.net A statistically significant and validated QSAR model can then be employed to predict the activity of novel, yet-to-be-synthesized derivatives of this compound, thereby prioritizing the synthetic efforts towards compounds with the highest predicted potency.

The insights gleaned from the descriptors that are most influential in the QSAR model provide a deeper understanding of the structure-activity relationship. For example, if electronic descriptors related to the nitro group are found to be highly correlated with activity, it would underscore the importance of this functional group in the molecule's mechanism of action. Similarly, the significance of steric descriptors could guide modifications on the indole ring or the vinyl substituent to optimize interactions with a biological target.

To visually represent the data that would be used in such a study, the following interactive tables provide a hypothetical dataset for a series of indole derivatives and the statistical validation of a potential QSAR model.

Table 1: Hypothetical Molecular Descriptors and Biological Activity for a Series of Indole Derivatives

| Compound | pIC50 | LogP | LUMO Energy (eV) | Molecular Weight ( g/mol ) |

| This compound | 6.5 | 2.8 | -2.5 | 202.21 |

| Derivative A | 7.1 | 3.2 | -2.7 | 216.24 |

| Derivative B | 6.2 | 2.5 | -2.3 | 188.18 |

| Derivative C | 7.5 | 3.5 | -2.8 | 230.27 |

| Derivative D | 5.9 | 2.1 | -2.1 | 174.15 |

Table 2: Statistical Validation Parameters of a Hypothetical QSAR Model

| Parameter | Value | Description |

| R² | 0.92 | Coefficient of determination, indicating the goodness of fit. |

| Q² | 0.85 | Cross-validated R², indicating the predictive power of the model. |

| F-statistic | 120.5 | A measure of the overall significance of the regression model. |

| p-value | < 0.001 | The probability value, indicating the statistical significance of the model. |

These tables illustrate how a QSAR study would quantify the physicochemical properties of this compound and its analogues and use this data to build a predictive model for their biological activity.

Mechanistic Investigations of Reactions Involving E 2 Methyl 3 2 Nitrovinyl 1h Indole

Elucidation of Reaction Pathways

Reactions involving (E)-2-methyl-3-(2-nitrovinyl)-1H-indole and related 3-nitrovinylindoles often proceed through complex, multi-step pathways, including cascade or domino sequences. These pathways allow for the rapid construction of complex molecular architectures from simple starting materials.

A prominent reaction pathway is the Friedel-Crafts-type alkylation , where the indole (B1671886) nucleus acts as a nucleophile, attacking the β-carbon of the nitrovinyl group. This initial conjugate addition is often the first step in more complex transformations. For instance, a domino Friedel-Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene has been reported to form tricyclic benzo[cd]indole (B15494331) structures, which are precursors to ergot alkaloids. nih.gov This process involves an initial C3-alkylation followed by an intramolecular cyclization.

Another significant pathway is the [4+1]-cycloaddition , which has been observed in reactions between indoles and nitroalkenes. This acid-assisted process can lead to the formation of 4′H-spiro[indole-3,5′-isoxazoles]. nih.gov This pathway highlights the ability of the nitrovinyl group to act as a multi-atom synthon.

Dearomative cycloadditions represent another important class of reaction pathways. For example, a base-controlled dearomative [3+2] cycloaddition between 3-nitroindoles and fumaric acid amide esters has been developed, yielding functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. rsc.org The choice of base dictates the chemoselectivity of the final product. Similarly, organocatalytic asymmetric [3+2] cycloadditions involving azoalkenes and 3-vinylindoles have been shown to produce functionalized 2,3-dihydropyrroles. nih.gov

Visible light-mediated photoredox reactions have also emerged, providing alternative pathways for the functionalization of nitroalkenes. These reactions can involve radical intermediates and offer novel routes for C-C bond formation. researchgate.net

Identification of Key Intermediates (e.g., Nitronate, Alkylideneindolenine)

The elucidation of reaction mechanisms relies heavily on the identification of transient intermediates. In reactions of this compound, several key intermediates have been proposed and, in some cases, spectroscopically observed.

Nitronate Ions/Nitronic Acids: The initial conjugate addition of a nucleophile (such as the indole itself or an external one) to the nitrovinyl system generates a nitronate anion. This intermediate is central to many subsequent transformations. nih.gov The nitronate can be protonated to form the corresponding nitroalkane product or a nitronic acid. nih.govorganic-chemistry.org The fate of this nitronate/nitronic acid intermediate is a critical branch point in many reaction pathways. For example, it can be trapped in situ by acylation or undergo further cyclization. nih.gov In some domino reactions, the nitronic acid intermediate evolves through a nucleophilic pathway rather than being quenched by simple protonation. nih.gov

Alkylideneindolenine (or Indolenine Cation): The indole ring itself can be transformed into a reactive intermediate. Following the initial Michael addition, protonation or Lewis acid coordination at the C3 position can generate an alkylideneindolenine intermediate (or the corresponding indolenine cation). This species is a potent electrophile. In reactions involving 3-substituted indoles, an indolenine intermediate can be formed through the elimination of a leaving group, which then undergoes enantioselective addition of a nucleophile like a nitroalkane. nih.gov This strategy allows for the functionalization at the C3-position, creating a chiral center. Chiral phosphoric acid-catalyzed asymmetric dearomatization of 2,3-disubstituted indoles also proceeds through indolenine intermediates, which can be selectively converted to different products based on the workup conditions. rsc.orgnih.gov

Spirocyclic Intermediates: As mentioned, acid-assisted reactions can lead to the formation of stable spirocyclic compounds like 4′H-spiro[indole-3,5′-isoxazoles] . These are formed via the [4+1]-cycloaddition pathway where the nitronate intermediate undergoes intramolecular cyclization. nih.gov These spirocycles can sometimes be isolated or act as intermediates that rearrange to form other products.

Role of Catalysts and Solvent Effects on Mechanism

Catalysts and solvents play a pivotal role in directing the reaction pathway, controlling selectivity, and accelerating reaction rates.

Catalysts: A wide array of catalysts are employed in reactions involving this compound and its analogs.

Lewis Acids: Metal-based Lewis acids like Zn(OTf)₂, Cu(OTf)₂, and Rh(III) complexes are commonly used. acs.orgacs.orgnih.gov They activate the nitroalkene by coordinating to the nitro group, making the β-carbon more electrophilic and facilitating the nucleophilic attack by the indole. acs.org Chiral Lewis acid complexes, such as those derived from Zn(II)-bisoxazoline, are used to induce enantioselectivity in Friedel-Crafts alkylations. acs.org

Brønsted Acids: Brønsted acids, such as chiral phosphoric acids (CPAs), are highly effective organocatalysts. nih.govrsc.org They can activate the nitroalkene via hydrogen bonding and also interact with the indole N-H group, organizing the transition state to achieve high stereoselectivity. nih.govnih.gov In some cases, simple acids like p-toluenesulfonic acid (p-TsOH) are used to promote tandem reactions. researchgate.net